

Sodium 3-methyl-2-oxobutanoate-d7 structure and molecular weight.

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Compound of Interest		
Compound Name:	Sodium 3-methyl-2-oxobutanoate- d7	
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An In-depth Technical Guide to Sodium 3-methyl-2-oxobutanoate-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Sodium 3-methyl-2-oxobutanoate-d7**, a deuterated isotopologue of an important endogenous metabolite. This document details the compound's structure and molecular weight, and places it within its key metabolic contexts. While specific experimental protocols for the synthesis and application of this deuterated compound are not readily available in published literature, this guide outlines general synthetic principles and presents its role in significant biological pathways.

Core Compound Data

Sodium 3-methyl-2-oxobutanoate-d7 is the deuterium-labeled form of Sodium 3-methyl-2-oxobutanoate.[1][2] The non-deuterated compound, also known as α -ketoisovaleric acid sodium salt, is a key intermediate in the metabolism of the branched-chain amino acid valine and a precursor in the biosynthesis of pantothenic acid (Vitamin B5).[3][4] Deuterated compounds are frequently utilized in drug development and metabolic research as tracers for quantification or to modify the pharmacokinetic profiles of molecules.[1]

Data Presentation: Quantitative Summary



Property	Sodium 3-methyl-2- oxobutanoate (Non- deuterated)	Sodium 3-methyl-2- oxobutanoate-d7 (Deuterated)
Molecular Formula	C₅H7NaO₃[5][6]	C₅D7NaO₃ (inferred)
Molecular Weight	138.10 g/mol [3][5]	145.14 g/mol (calculated)
CAS Number	3715-29-5[6]	2483831-46-3[1]

Note: The precise location of the seven deuterium atoms in commercially available **Sodium 3-methyl-2-oxobutanoate-d7** is not definitively documented in readily available literature. The molecular formula and weight for the d7 variant are based on the chemically logical inference that all seven hydrogen atoms on the isopropyl group are substituted with deuterium.

Chemical Structure

The structure of Sodium 3-methyl-2-oxobutanoate consists of a butanoate backbone with a keto group at the second carbon and a methyl group at the third carbon. In the deuterated form, it is presumed that the seven hydrogens of the isopropyl group are replaced by deuterium.

Inferred structure of **Sodium 3-methyl-2-oxobutanoate-d7**.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **Sodium 3-methyl-2-oxobutanoate-d7** is not available in the peer-reviewed literature. However, a general approach can be inferred from established methods for the α -deuteration of ketones and the synthesis of α -keto acids.

General Synthetic Approach (Hypothetical):

The synthesis would likely involve the deuteration of a suitable precursor. One possible route could be the α -deuteration of a protected form of 3-methyl-2-oxobutanoic acid or its ester, followed by deprotection and salt formation.



- Deuteration of α-Keto Esters/Acids: The α-hydrogens of ketones can be exchanged for deuterium using a deuterium source like D₂O under basic or acidic conditions.[7] For instance, a superacid-catalyzed protocol has been shown to be effective for the αdeuteration of various ketones using D₂O.[7] Another approach involves base-catalyzed deuteration.[8]
- Synthesis of the α-Keto Acid Backbone: General methods for synthesizing α-keto acids include the reaction of a Grignard reagent with a dialkyl oxalate followed by hydrolysis, or the acid-catalyzed hydrolysis of acyl cyanides.[9]
- Salt Formation: The final step would involve the reaction of the deuterated free acid with a sodium base, such as sodium hydroxide or sodium bicarbonate, to yield the sodium salt.

It is important to note that these are generalized procedures, and the specific reaction conditions, such as choice of solvent, temperature, and catalyst, would need to be optimized for the synthesis of **Sodium 3-methyl-2-oxobutanoate-d7**.

Signaling and Metabolic Pathways

3-Methyl-2-oxobutanoate is a central molecule at the crossroads of amino acid catabolism and vitamin biosynthesis.

A. Role in Valine Catabolism

The degradation of the essential amino acid valine is initiated by a transamination reaction to form 3-methyl-2-oxobutanoate (α -ketoisovalerate). This is followed by oxidative decarboxylation, a step catalyzed by the branched-chain α -keto acid dehydrogenase (BCKD) complex, to produce isobutyryl-CoA.[10][11] This compound is further metabolized to ultimately yield succinyl-CoA, which can enter the citric acid cycle for energy production.[10][12]



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Overview of the role of 3-methyl-2-oxobutanoate in valine catabolism.



B. Role in Pantothenate (Vitamin B5) Biosynthesis

3-Methyl-2-oxobutanoate serves as a key precursor in the biosynthesis of pantothenate. In this pathway, it is first converted to ketopantoate by the enzyme ketopantoate hydroxymethyltransferase. [13] Ketopantoate is then reduced to pantoate. Pantoate is subsequently condensed with β -alanine to form pantothenate, which is the precursor to Coenzyme A, a vital cofactor in numerous metabolic reactions. [13][14]



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Role of 3-methyl-2-oxobutanoate in the biosynthesis of pantothenate.

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